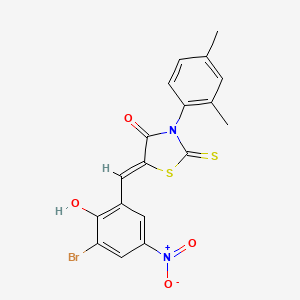![molecular formula C14H25NO4 B5121295 hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as HMA and is a member of the aziridine family of compounds. HMA is a synthetic compound that has been developed to mimic the structure and function of natural compounds found in the body.
Mechanism of Action
HMA works by targeting cells that overexpress certain proteins, such as folate receptors. Once inside the cell, HMA undergoes hydrolysis and releases the active drug. This targeted delivery system allows for higher concentrations of the drug to be delivered to cancer cells while minimizing the effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that HMA has a low toxicity profile and is well-tolerated in animal models. HMA has been shown to have a high degree of stability in biological fluids and can effectively deliver drugs to tumor cells. Additionally, HMA has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using HMA in lab experiments is its ability to deliver drugs to specific cells or tissues. This targeted delivery system allows for more precise control over drug dosages and reduces the risk of adverse side effects. However, the synthesis of HMA can be a complex and time-consuming process, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research involving HMA. One area of interest is the development of new prodrugs that can be delivered using HMA as a carrier. Additionally, further research is needed to fully understand the mechanisms of action of HMA and its potential applications in the treatment of autoimmune diseases. Finally, the development of more efficient and cost-effective synthesis methods for HMA may increase its availability for use in biomedical research.
Synthesis Methods
The synthesis of HMA involves the reaction between 1-(methoxycarbonyl)propylamine and hexyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps, including recrystallization and chromatography.
Scientific Research Applications
HMA has been extensively studied for its potential applications in biomedical research. One of the primary areas of interest is its use as a prodrug for cancer therapy. HMA has been shown to be effective in delivering anticancer drugs to tumor cells, resulting in reduced toxicity and increased efficacy.
properties
IUPAC Name |
hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-4-6-7-8-9-19-14(17)12-10-15(12)11(5-2)13(16)18-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATMUZOFWQFISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(CC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(1-methoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![4-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5121222.png)
![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-amino-4-(4-biphenylyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5121236.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)